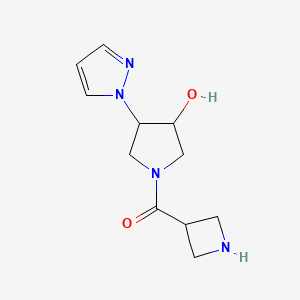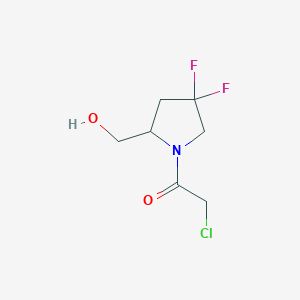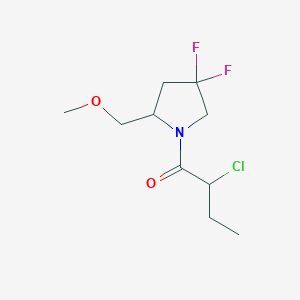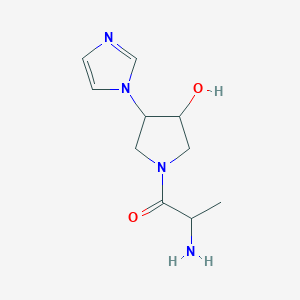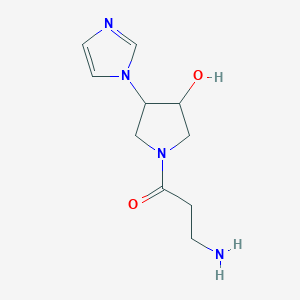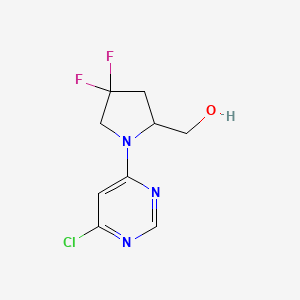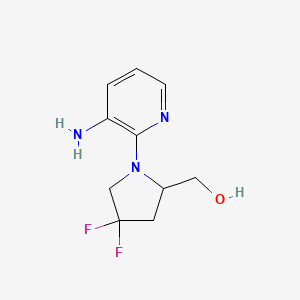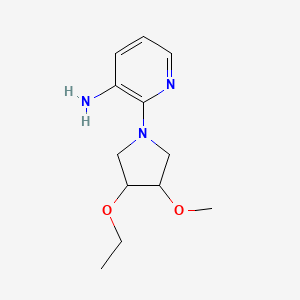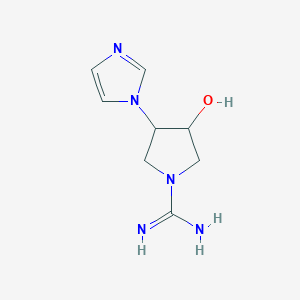
1-(Tert-butoxycarbonyl)-4-(4-(dimethylamino)phenyl)pyrrolidine-3-carboxylic acid
Übersicht
Beschreibung
1-(Tert-butoxycarbonyl)-4-(4-(dimethylamino)phenyl)pyrrolidine-3-carboxylic acid, also known as TBC-DMA-PCA, is an organic compound that is widely used in the scientific research field. It is a colorless solid with a molecular weight of 327.45 g/mol and a melting point of 82-84°C. TBC-DMA-PCA is a versatile compound with various applications in the laboratory, such as in the synthesis of compounds, as a reagent in chemical reactions, and in the study of biochemical and physiological processes. This article will discuss the synthesis method of TBC-DMA-PCA, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Protective Group Chemistry
This compound is used in the synthesis of complex organic molecules, illustrating its role in the preparation of orthogonally protected amino acid analogs and its involvement in condensation reactions. For instance, it serves as a building block in the synthesis of diverse molecules, highlighting its utility in creating compounds with specific structural features essential for biological activity or further chemical modifications. The use of tert-butoxycarbonyl (Boc) protection is pivotal in peptide synthesis, enabling selective functional group transformations without undesired side reactions (Umehara, Ueda, & Tokuyama, 2016).
Crystallography and Structural Analysis
In crystallography, derivatives of this compound have been synthesized and analyzed to understand their crystal structures. These studies provide insights into the molecular conformations and intermolecular interactions that can influence the physical properties and reactivity of such compounds. For example, the analysis of tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate showcases the application of X-ray diffraction studies to elucidate the arrangement of atoms within a molecule and its spatial geometry, which is crucial for designing compounds with desired chemical and physical properties (Naveen et al., 2007).
Pharmacological Potential
Compounds synthesized using this chemical have been explored for their potential as pharmacophores in the design of new anticancer agents. The functionalization and structural modification of amino acid derivatives using this compound as a precursor have led to the creation of molecules with promising cytotoxic activities against cancer cell lines. This highlights its role in the development of novel therapeutic agents that could contribute to cancer treatment strategies. Research in this area emphasizes the importance of structural diversity and specificity in the discovery of new drugs with targeted anticancer properties (Kumar et al., 2009).
Eigenschaften
IUPAC Name |
4-[4-(dimethylamino)phenyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4/c1-18(2,3)24-17(23)20-10-14(15(11-20)16(21)22)12-6-8-13(9-7-12)19(4)5/h6-9,14-15H,10-11H2,1-5H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGIBSSNTRFIJEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC=C(C=C2)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



